![molecular formula C11H8F2O4 B1434804 methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate CAS No. 1773434-87-9](/img/structure/B1434804.png)
methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
Overview
Description
Scientific Research Applications
I have conducted a search on the scientific research applications of “methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate” and related compounds. Below are potential applications organized into separate sections:
Antibacterial Agents
Compounds with a 3,4-dihydro-2(1H)-pyridone structure have been used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
Pharmacologically Active Compounds
The moiety is present in FDA-approved drugs such as cilostazol , carteolol , and aripiprazole , as well as numerous experimental compounds indicating a broad range of pharmacological activities .
Synthesis of Substituted Iminopiperidines
These compounds are used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms , which are important for various physiological functions .
Catalysis in Chemical Reactions
Derivatives of 3,4-dihydro-2(1H)-pyridones have been used as catalysts in chemical reactions such as the Biginelli reaction to synthesize dihydropyrimidinones, which have various applications .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the benzopyran nucleus in the compound, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds with an indole nucleus have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds with an indole nucleus have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds with an indole nucleus have been found to exhibit various biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
methyl 5,8-difluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O4/c1-16-10(14)8-4-5-6(12)2-3-7(13)9(5)11(15)17-8/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIICCZLCBUEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=CC(=C2C(=O)O1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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